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3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂·HCl. It features a pyridine ring substituted with an ethylamino group and a carboxylic acid functional group, making it an interesting candidate for various chemical and biological applications. The compound is often utilized in organic synthesis and pharmaceutical research due to its unique structural properties.
3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride exhibits biological activity that may include:
Several methods can be employed for synthesizing 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride:
3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride has several applications:
Interaction studies involving 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride may focus on:
Several compounds share structural similarities with 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridinecarboxylic Acid | Carboxylic acid on pyridine ring | Lacks ethylamino substitution |
| 4-(Ethylamino)pyridine-2-carboxylic Acid | Ethylamino group at position 4 | Different position of substitution affects reactivity |
| 6-(Ethylamino)pyridine-3-carboxylic Acid | Ethylamino group at position 6 | Variation in substitution leads to different biological activities |
| 3-Aminopyridine | Amino group instead of ethylamino | More basic character; used in different synthetic pathways |
The uniqueness of 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride lies in its specific combination of functional groups and their positions, which can significantly influence its reactivity and biological activity compared to similar compounds.